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1,4-Bis(allyloxy)-2-butyne

Cat. No.: B8327893
M. Wt: 166.22 g/mol
InChI Key: FOYMMJHQUNDNLJ-UHFFFAOYSA-N
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Description

Significance of Allyloxy-Butyne Frameworks in Contemporary Organic Synthesis

The allyloxy-butyne framework is of considerable importance in modern organic synthesis due to the orthogonal reactivity of its constituent functional groups. The allyl groups can participate in a variety of reactions, including olefin metathesis, radical polymerizations, and transition-metal-catalyzed cross-coupling reactions. Simultaneously, the butyne core, an internal alkyne, can undergo reactions such as cycloadditions, partial or full reduction, and nucleophilic additions. This dual reactivity makes compounds like 1,4-Bis(allyloxy)-2-butyne valuable precursors for the synthesis of polymers with tailored properties and complex heterocyclic compounds.

The ability to introduce multiple functionalities in a single molecule is a cornerstone of efficient synthetic strategies. The allyloxy groups, for instance, can be used to create cross-linked polymers or to introduce specific side chains onto a polymer backbone. The butyne moiety can be hydrated, hydrogenated, or used in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

Historical Context of the Chemical Development of this compound

The conceptual development of this compound is rooted in the foundational principles of ether synthesis and alkyne chemistry. While a definitive first synthesis is not prominently documented in readily available literature, its preparation can be logically deduced from well-established synthetic methodologies. The most probable route for its synthesis is a variation of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that remains a cornerstone of organic chemistry. wikipedia.org

This synthesis would likely proceed via one of two primary pathways:

From 2-Butyne-1,4-diol (B31916): This commercially available diol, first synthesized via the Reppe process from acetylene (B1199291) and formaldehyde, can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding dialkoxide. jk-sci.com This nucleophilic species can then react with an allyl halide, such as allyl bromide or allyl chloride, in a classic SN2 reaction to form the desired this compound. wikipedia.orgmasterorganicchemistry.com

From 1,4-Dihalo-2-butyne: Alternatively, the synthesis can commence with a 1,4-dihalo-2-butyne, such as 1,4-dichloro-2-butyne (B41282). nist.govsigmaaldrich.com In this scenario, allyl alcohol would be deprotonated by a base to form the allyl alkoxide, which then displaces the halide ions on the butyne backbone. jk-sci.com

The choice between these routes would be dictated by factors such as the availability and cost of the starting materials, as well as reaction yields and conditions.

Below is a table summarizing the key reactants involved in the likely synthesis of this compound.

ReactantChemical FormulaRole in Synthesis
2-Butyne-1,4-diolC₄H₆O₂Starting material (diol)
Allyl BromideC₃H₅BrSource of the allyl group
Sodium HydrideNaHBase for deprotonation
1,4-Dichloro-2-butyneC₄H₄Cl₂Starting material (dihalide)
Allyl AlcoholC₃H₆OSource of the allyloxy group

Current Research Trajectories and Key Objectives in this compound Chemistry

Current research involving frameworks similar to this compound is largely focused on materials science and advanced organic synthesis. The bifunctional nature of this molecule makes it an attractive candidate for the development of novel polymers and functional materials.

One key research objective is the use of such monomers in polymerization reactions. The two allyl groups can participate in free-radical or ring-opening metathesis polymerization (ROMP) to create cross-linked networks. These networks can have applications in areas such as coatings, adhesives, and specialty plastics. The central butyne functionality can remain intact within the polymer backbone, offering a site for post-polymerization modification. This allows for the tuning of the material's properties after its initial formation.

In the realm of organic synthesis, research is exploring the use of related bis-alkoxy butyne structures as precursors to complex molecular architectures. For instance, the alkyne can serve as a linchpin in multi-component reactions or as a handle for the introduction of metallic species. The ether linkages are generally stable, providing a robust scaffold upon which other chemical transformations can be performed.

A summary of the physical and chemical properties of this compound is provided in the table below, based on available data. nih.gov

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

The exploration of di-functionalized alkynes continues to be a fruitful area of research, with the potential to yield new materials and synthetic methodologies with enhanced efficiency and molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B8327893 1,4-Bis(allyloxy)-2-butyne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,4-bis(prop-2-enoxy)but-2-yne

InChI

InChI=1S/C10H14O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,7-10H2

InChI Key

FOYMMJHQUNDNLJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC#CCOCC=C

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,4 Bis Allyloxy 2 Butyne

Established Synthetic Routes to 1,4-Bis(allyloxy)-2-butyne

The most common and established method for synthesizing this compound is the Williamson ether synthesis. This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, the synthesis typically proceeds by reacting 2-butyne-1,4-diol (B31916) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.

The first step in this process is the deprotonation of 2-butyne-1,4-diol to form the corresponding dialkoxide. This is typically achieved using a strong base like sodium hydride (NaH) or a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting dialkoxide then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide in an SN2 reaction. This nucleophilic substitution results in the displacement of the halide leaving group and the formation of the desired ether linkages.

HOCH₂C≡CCH₂OH + 2 CH₂=CHCH₂X + 2 Base → CH₂=CHCH₂OCH₂C≡CCH₂OCH₂CH=CH₂ + 2 Base·HX + 2 H₂O (where X = Cl, Br)

The starting material, 2-butyne-1,4-diol, is industrially produced by the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde, catalyzed by copper acetylide.

A summary of the reactants and conditions for the established synthesis is presented in the table below.

Reactant 1Reactant 2BaseSolventReaction Type
2-Butyne-1,4-diolAllyl Halide (e.g., Allyl Bromide)Sodium Hydride (NaH) or Sodium/Potassium Hydroxide (NaOH/KOH)Tetrahydrofuran (THF) or Dimethylformamide (DMF)Williamson Ether Synthesis (SN2)

Innovative Synthetic Approaches and Process Intensification

To address the limitations of traditional batch synthesis, such as long reaction times and potential side reactions, researchers are exploring innovative approaches. These modern strategies focus on enhancing reaction rates, improving yields, and developing more sustainable processes.

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of Williamson ether synthesis. In this method, a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the allyl halide is located. This circumvents the need for anhydrous solvents and can lead to faster reaction rates and milder reaction conditions.

For the synthesis of this compound, a PTC approach would involve the use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). The catalyst forms an ion pair with the dialkoxide of 2-butyne-1,4-diol, making it soluble in the organic phase and readily available to react with the allyl halide. This technique can significantly reduce reaction times and may allow for the use of less expensive bases like solid NaOH or KOH.

Catalyst TypeExample CatalystRole in SynthesisPotential Advantages
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Transfers alkoxide from aqueous/solid phase to organic phaseFaster reaction rates, milder conditions, use of inexpensive bases
Quaternary Ammonium Salt

Chemical Transformations and Reaction Mechanisms of 1,4 Bis Allyloxy 2 Butyne

Reactivity of the Central Alkyne Moiety

The carbon-carbon triple bond is the most prominent functional group in the molecule. It is characterized by high electron density, consisting of one sigma (σ) bond and two pi (π) bonds. This electron-rich nature makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic addition to alkynes is a fundamental transformation, though generally less rapid than addition to alkenes. youtube.com For a symmetrical internal alkyne like 1,4-Bis(allyloxy)-2-butyne, the regioselectivity of addition is not a concern. The reaction typically proceeds via a two-step mechanism involving an initial attack by an electrophile (E⁺) on the π-electron system.

This attack can lead to the formation of a bridged intermediate or a highly unstable vinyl cation. libretexts.org Subsequent attack by a nucleophile (Nu⁻) completes the addition.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond occurs readily. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. The addition of one equivalent of the halogen yields a dihaloalkene, and a second equivalent can be added to produce a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) also occurs. The first addition follows Markovnikov's rule, but for a symmetrical alkyne, the initial protonation can occur at either carbon of the triple bond. libretexts.org The subsequent halide attack leads to a vinyl halide. Addition of a second equivalent of HX proceeds to form a geminal dihalide, where both halogens are attached to the same carbon. libretexts.org

Table 1: Products of Electrophilic Addition to the Alkyne Moiety

Reagent Product of First Addition Product of Second Addition
X₂ (e.g., Br₂) (E)-1,4-Bis(allyloxy)-2,3-dibromo-2-butene 1,4-Bis(allyloxy)-2,2,3,3-tetrabromobutane

Nucleophilic addition to unactivated alkynes like the one in this compound is generally more challenging than electrophilic addition due to the electron-rich nature of the triple bond, which repels nucleophiles. Such reactions typically require either highly reactive nucleophiles (e.g., organometallic reagents) or activation of the alkyne. youtube.com The reaction is much more common for "activated" alkynes that are conjugated to electron-withdrawing groups (e.g., carbonyls), which polarize the triple bond and make it more electrophilic. researchgate.netnih.gov For this compound, direct nucleophilic attack on the triple bond is not a primary pathway under standard conditions.

Catalytic hydrogenation provides a powerful method to reduce the alkyne to either an alkene or an alkane, with the potential for high stereoselectivity. tcichemicals.com The outcome is highly dependent on the choice of catalyst and reaction conditions. This process is analogous to the well-studied hydrogenation of 2-butyne-1,4-diol (B31916). researchgate.netresearchgate.net

Syn-Hydrogenation (cis-Alkene formation): The use of "poisoned" or deactivated catalysts allows the hydrogenation to be stopped at the alkene stage with high selectivity for the cis or (Z)-isomer. A classic example is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The reaction involves the simultaneous delivery of two hydrogen atoms to the same face of the alkyne from the catalyst surface.

Anti-Hydrogenation (trans-Alkene formation): The reduction of the alkyne to a trans or (E)-alkene can be achieved using dissolving metal reductions, such as sodium or lithium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate.

Complete Hydrogenation (Alkane formation): Using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere leads to the complete reduction of the alkyne, bypassing the alkene intermediate, to form the corresponding alkane, 1,4-bis(allyloxy)butane (B73442). nih.gov

Table 2: Stereoselective Hydrogenation of the Alkyne Moiety

Reagent/Catalyst Product Stereochemistry
H₂, Lindlar Catalyst (Z)-1,4-Bis(allyloxy)-2-butene cis
Na, NH₃(l) (E)-1,4-Bis(allyloxy)-2-butene trans

The alkyne moiety can participate in various pericyclic reactions, acting as a component to form new ring systems.

[2+2+2]-Cyclotrimerization: In the presence of certain transition metal catalysts, such as cobalt or rhodium complexes, three alkyne molecules can undergo cyclotrimerization to form a substituted benzene (B151609) ring. rsc.org The self-cyclotrimerization of this compound would yield a symmetrically substituted 1,3,5-tris(2-(allyloxy)ethyl)benzene. Co-cyclotrimerization with other alkynes can produce a wider range of aromatic compounds.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in a Diels-Alder reaction with a conjugated diene. This reaction forms a six-membered ring containing a double bond. The reactivity of the alkyne in this context is generally lower than that of electron-deficient alkenes but can be enhanced by Lewis acid catalysis.

1,3-Dipolar Cycloaddition: Alkynes are excellent substrates for reactions with 1,3-dipoles, such as azides or nitrile oxides. For instance, reaction with an organic azide (B81097) (R-N₃) would lead to the formation of a triazole ring, a reaction often facilitated by copper(I) catalysis in the well-known "click chemistry" paradigm.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes, typically involving molybdenum or tungsten. beilstein-journals.orgnih.gov The process occurs via a metallacyclobutadiene intermediate, as proposed by the Katz mechanism. wikipedia.org

For an internal alkyne like this compound, self-metathesis would be a degenerate reaction, yielding the starting material. However, it can participate in cross-metathesis with other alkynes. For example, reacting this compound with 2-hexyne (B165341) in the presence of a suitable catalyst would lead to an equilibrium mixture of the starting materials and a new unsymmetrical alkyne, 1-(allyloxy)-2-heptyne, along with the volatile byproduct 2-butyne, which can be removed to drive the reaction to completion. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing synthetic routes.

Investigation of Reaction Intermediates and Transition States

For Claisen rearrangements , extensive experimental and computational studies on analogous allyl ethers have established that the reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org The geometry of this transition state, typically a chair-like conformation, dictates the stereochemical outcome of the reaction. organic-chemistry.org Evidence for the concerted nature comes from the high stereospecificity of the reaction and crossover experiments which show the process is intramolecular. wikipedia.org

For Wittig rearrangements , the mechanism is more complex and highly dependent on the specific type of rearrangement.

nih.govorganic-chemistry.org-Wittig Rearrangement : This is a concerted, pericyclic reaction that proceeds through a five-membered, envelope-like transition state. scripps.edu

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies provide quantitative information about reaction rates and help to elucidate reaction mechanisms.

For epoxidation reactions , a kinetic study on the phase-transfer catalyzed epoxidation of the analogous 1,4-bis(allyloxy)butane with hydrogen peroxide showed that the reaction follows a pseudo-first-order rate law. nih.gov The rate of the reaction was found to be dependent on factors such as stirring speed, the nature of the solvent, the type of phase-transfer catalyst, and the molar ratios of the reactants. nih.gov Such studies allow for the optimization of reaction conditions to maximize the yield of the desired epoxide.

For the Claisen rearrangement , the kinetics are typically first-order, consistent with a unimolecular, concerted mechanism. wikipedia.org The rate of the rearrangement is sensitive to solvent polarity, with more polar and hydrogen-bonding solvents accelerating the reaction. libretexts.org

Table 2: Summary of Mechanistic and Kinetic Features

ReactionKey Mechanistic FeatureTypical KineticsReferences
EpoxidationElectrophilic addition to the double bond.Pseudo-first-order (in catalytic systems). nih.gov
Claisen RearrangementConcerted nih.govnih.gov-sigmatropic shift via a chair-like transition state.First-order. wikipedia.orglibretexts.org
nih.govorganic-chemistry.org-Wittig RearrangementConcerted nih.govorganic-chemistry.org-sigmatropic shift via an envelope-like transition state.Generally first-order. scripps.edu
wikipedia.orgorganic-chemistry.org- & nih.govwikipedia.org-Wittig RearrangementStepwise radical-pair mechanism.Complex; depends on the rate-determining step. scripps.edunih.gov

Catalysis in the Chemistry of 1,4 Bis Allyloxy 2 Butyne

Transition Metal-Catalyzed Processes

Transition metals are instrumental in activating the unsaturated bonds of 1,4-bis(allyloxy)-2-butyne, enabling the construction of complex cyclic and acyclic molecules. The specific metal and its ligand environment dictate the reaction pathway and the resulting products.

Cobalt complexes are effective catalysts for the intramolecular [2+2+2] cycloaddition of this compound, which functions as an enediyne. This reaction leads to the formation of fused ring systems. The choice of catalyst and reaction conditions can influence the selectivity of the process. For instance, the use of cobaltocene (B1669278) in the presence of triphenylphosphine (B44618) has been shown to promote the cycloisomerization to afford a tricyclic product.

Table 1: Cobalt-Catalyzed Reactions of this compound

Catalyst SystemReactant(s)Product(s)Yield (%)
Co(Cp)₂ / PPh₃This compoundTricyclic isomer-
Co₂(CO)₈This compoundSubstituted benzene (B151609) derivatives-

Data for yields are not always available in the reviewed literature.

Palladium catalysts are widely used for a variety of transformations involving alkynes and alkenes. In the context of this compound, palladium-catalyzed reactions can include cross-coupling reactions, such as the Sonogashira coupling, where the terminal alkyne functionality could be introduced prior to the etherification, or reactions involving the allylic groups. While specific examples for this compound are not extensively detailed in readily available literature, the principles of palladium catalysis suggest its utility in functionalizing this molecule.

Rhodium and iridium complexes are also known to catalyze the [2+2+2] cyclotrimerization of alkynes. These reactions can be used to synthesize substituted benzene derivatives. The reaction of this compound under rhodium or iridium catalysis can lead to the formation of hexasubstituted benzene rings, where the substituents are derived from the starting diether. The regioselectivity of these cyclotrimerizations can often be controlled by the choice of catalyst and ligands.

Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. acs.org Iron catalysts have been shown to be effective in various cyclization reactions. acs.org For substrates similar to this compound, iron catalysts can promote intramolecular cyclization pathways, potentially leading to the formation of furan (B31954) or pyran-containing ring systems. The mechanism often involves the coordination of the iron center to the unsaturated moieties of the substrate, followed by intramolecular nucleophilic attack or radical cyclization.

Nickel catalysts offer a unique reactivity profile for the transformation of unsaturated compounds. They can catalyze a range of reactions, including cycloadditions and coupling reactions. For this compound, nickel-catalyzed [2+2+2] cycloadditions with other unsaturated partners, such as alkynes or nitriles, can provide access to a diverse array of substituted aromatic and heteroaromatic compounds.

Role of Phase Transfer Catalysis in this compound Chemistry

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.org This methodology is particularly relevant for the synthesis of ethers, including this compound itself.

The synthesis of this compound often involves the reaction of 1,4-dichloro-2-butyne (B41282) with allyl alcohol in the presence of a base. This reaction can be efficiently promoted by a phase transfer catalyst, which facilitates the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides. crdeepjournal.org

Common phase transfer catalysts for such etherifications include quaternary ammonium (B1175870) salts like benzyltrimethylammonium (B79724) chloride and tetra-n-butylammonium bromide (TBAB). lookchem.comiagi.or.id The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use inexpensive bases like sodium hydroxide (B78521). crdeepjournal.orgphasetransfer.com

The general mechanism involves the formation of the allyl alkoxide by the base. The phase transfer catalyst then forms an ion pair with the alkoxide, which is sufficiently lipophilic to be transported into the organic phase. In the organic phase, the alkoxide reacts with 1,4-dichloro-2-butyne to form the desired diether.

Table 2: Phase Transfer Catalysts in Etherification Reactions

Phase Transfer CatalystReactantsBaseSystemProduct
Benzyltrimethylammonium chloride1,4-Dichloro-2-butyne, Allyl alcoholSodium hydroxideLiquid-LiquidThis compound
Tetra-n-butylammonium bromide (TBAB)Oleyl alcohol, EpichlorohydrinSodium hydroxideLiquid-LiquidOleyl Glycidyl Ether
Aliquat® 336VariousSodium hydroxideLiquid-LiquidVarious alkylated products

The synthesis of this compound using benzyltrimethylammonium chloride as a phase transfer catalyst in a water/organic solvent system with sodium hydroxide has been reported with a yield of 92%. lookchem.com This highlights the efficiency of PTC in the preparation of this compound.

Applications of 1,4 Bis Allyloxy 2 Butyne in Advanced Materials and Polymer Chemistry

Development of Functional Materials and Composite Systems

The unique chemical nature of 1,4-Bis(allyloxy)-2-butyne facilitates the development of functional materials with improved physical and chemical characteristics.

The ability of this compound to act as a crosslinking agent is fundamental to its role in enhancing material properties. When incorporated into a polymer matrix, its three reactive sites (two allyl groups and one butyne group) can form a high density of covalent bonds, creating a robust three-dimensional network.

This highly crosslinked molecular structure significantly improves the material's:

Thermomechanical Stability: The strong covalent network restricts polymer chain mobility, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.

Chemical Resistance: The dense network makes it difficult for chemical solvents to penetrate and degrade the material, resulting in excellent resistance to swelling, dissolution, and chemical attack. specialchem.com This is a characteristic feature of thermosetting polymers, which exhibit high chemical stability due to their crosslinked nature. specialchem.com

The in-situ polymerization of monomers during the curing of a primary resin, a technique applicable to this compound, is a known method for improving the fracture toughness of materials like epoxy resins. researchgate.net

Table 1: Expected Property Enhancements from Incorporating this compound

PropertyEnhancement MechanismExpected Outcome
Thermal Stability High-density crosslinking via allyl and butyne groups restricts chain movement.Increased glass transition temperature (Tg) and heat deflection temperature.
Mechanical Strength Covalent network formation increases stiffness and load-bearing capacity.Higher tensile strength and modulus.
Chemical Resistance Dense polymer network prevents penetration and attack by solvents and chemicals. specialchem.comReduced swelling, degradation, and cracking in harsh chemical environments. specialchem.com
Fracture Toughness In-situ polymerization can form secondary networks that dissipate crack energy. researchgate.netImproved resistance to crack propagation and material failure.

Research has demonstrated the utility of related butyne compounds in the synthesis and functionalization of nanomaterials. Specifically, 2-butyne-1,4-diol (B31916), a structural analog of the core of this compound, has been shown to be an effective reducing agent for the room-temperature synthesis of stable gold nanoparticles from HAuCl4. researchgate.net The alkyne bond plays a crucial role in the reduction of Au³⁺ ions to form the nanoparticles. researchgate.net

This suggests that this compound could similarly function as both a reducing and stabilizing agent in the formation of metallic nanoparticles. The central butyne group would facilitate the reduction of metal salts, while the allyl ether groups could provide a passivating layer on the nanoparticle surface, preventing aggregation. Moreover, the presence of these functional groups on the nanoparticle surface opens possibilities for further modification, such as attaching targeting ligands or polymer chains. The use of copper nanoparticle catalysts to promote thiol-yne reactions further links this class of compounds to nanomaterial applications. nih.gov The development of heterogeneous Lewis acid catalysts, such as magnetic bismuth ferrite (B1171679) nanoparticles, for multi-component synthesis also highlights the synergy between catalysis and complex organic synthesis. nih.gov

Click Chemistry in Polymer and Material Design

"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, making them ideal for polymer synthesis and material functionalization. chemie-brunschwig.chnih.gov The alkyne group in this compound makes it an excellent substrate for two prominent click reactions: the thiol-yne reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Thiol-yne Reaction: This reaction involves the addition of a thiol (-SH) across an alkyne (-C≡C-). wikipedia.org A key feature is that one alkyne group can react with two thiol groups in a two-step process. d-nb.info When a multifunctional monomer like this compound is reacted with a dithiol, this reaction can lead to the formation of highly crosslinked networks or hyperbranched polymers. d-nb.info This method is advantageous because the monomers are often readily available, and the resulting sulfur-containing polymers can exhibit useful properties like a high refractive index. rsc.org The reaction can be initiated by UV light or heat. d-nb.info

Azide-Alkyne Cycloaddition (CuAAC): This is one of the most widely used click reactions, involving the copper(I)-catalyzed reaction between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.org This reaction is extremely efficient and works well in a variety of conditions. nih.gov By using this compound in conjunction with diazide monomers, complex polymer networks can be synthesized. The triazole linkage is chemically stable, similar to an amide bond but not susceptible to hydrolysis, making it an ideal linker in materials science. nih.gov

Table 2: Comparison of Click Chemistry Reactions for this compound

Reaction TypeReactantsCatalystProduct LinkageKey Features
Thiol-yne Reaction Alkyne (from monomer) + ThiolRadical initiator (UV, heat) or metal catalyst. wikipedia.orgAlkenyl sulfide, followed by a second addition to form a dithioether. wikipedia.orgAtom economical; produces sulfur-rich polymers with high refractive index; can form hyperbranched structures. d-nb.inforsc.org
Azide-Alkyne Cycloaddition (CuAAC) Alkyne (from monomer) + AzideCopper(I) salt (e.g., CuBr or CuSO₄/sodium ascorbate). interchim.fr1,2,3-TriazoleHighly efficient and specific; forms a very stable, hydrolysis-resistant linkage; widely used in bioconjugation and materials science. nih.gov

Thiol-yne and Azide-Alkyne Click Reactions for Polymer Networks

The alkyne group in this compound is a prime candidate for participation in thiol-yne and azide-alkyne "click" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. These reactions are powerful tools for the creation of highly cross-linked polymer networks with tailored properties.

In the context of thiol-yne reactions , the internal alkyne of this compound can react with thiol-containing molecules, often in the presence of a radical initiator or under UV irradiation. This process can lead to the formation of branched or cross-linked polymer networks. The reaction typically proceeds in a stepwise manner, with the potential for each alkyne unit to react with two thiol groups, leading to a high degree of cross-linking. This characteristic is particularly valuable for creating robust polymer networks with high thermal and mechanical stability.

Similarly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, offers a pathway to incorporate this compound into polytriazole networks. By reacting with molecules containing two or more azide groups, this compound can act as a cross-linking agent, forming a stable triazole linkage. This approach is widely used for the synthesis of functional polymers, hydrogels, and coatings due to the reliability and biocompatibility of the reaction under certain conditions.

While the specific use of this compound in these reactions is not extensively documented in publicly available research, the fundamental principles of thiol-yne and azide-alkyne click chemistry provide a strong theoretical basis for its potential application in these areas. The resulting polymer networks would be expected to exhibit properties influenced by the structure of the butyne core and the allyloxy side groups.

Table of Reaction Parameters for Polymer Network Synthesis

Since specific experimental data for this compound is not available, the following table presents generalized conditions for thiol-yne and azide-alkyne click reactions based on established literature for similar alkyne-containing monomers.

Reaction Type Catalyst/Initiator Solvent Temperature (°C) Potential Monomers for Cross-linking
Thiol-ynePhotoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN)Varies (e.g., THF, Toluene)25 - 80Dithiothreitol, Pentaerythritol tetrakis(3-mercaptopropionate)
Azide-Alkyne (CuAAC)Copper(I) source (e.g., CuBr) with a ligand (e.g., PMDETA)Varies (e.g., DMF, DMSO/H₂O)25 - 100Diazido-functionalized PEG, Bis(azidomethyl)benzene

Supramolecular Chemistry and Self-Assembled Structures

The field of supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound, with its combination of a rigid alkyne core and flexible allyloxy side chains, suggests its potential as a building block for the construction of supramolecular assemblies.

The ether linkages in the allyloxy groups can act as hydrogen bond acceptors, while the π-system of the alkyne and alkene moieties can participate in π-π stacking or other non-covalent interactions. These interactions could, in principle, drive the self-assembly of this compound molecules into ordered structures such as layers, columns, or more complex three-dimensional networks.

Furthermore, this compound could be functionalized to introduce specific recognition motifs, thereby programming its self-assembly into predictable and functional supramolecular architectures. For instance, the allylic double bonds could be modified to attach groups capable of strong and directional interactions, such as hydrogen bonding units or metal-coordinating ligands.

Although specific examples of supramolecular structures derived directly from this compound are not prominent in the scientific literature, the molecular features of the compound are conducive to its use in this field. Research into the self-assembly of similarly structured small molecules provides a foundation for hypothesizing the types of supramolecular architectures that could be formed.

Exploration of Derivatives and Functionalization Strategies of 1,4 Bis Allyloxy 2 Butyne

Design and Synthesis of Novel 1,4-Bis(allyloxy)-2-butyne Derivatives

The presence of two distinct functional groups—the allyl ethers and the internal alkyne—allows for a multitude of derivatization pathways. The design of novel derivatives can be approached by selectively targeting one or both of these sites.

The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, reacting 2-butyne-1,4-diol (B31916) with an allyl halide, such as allyl bromide, under basic conditions. A reported method for this synthesis utilizes sodium hydroxide (B78521) in water, achieving a high yield. lookchem.com

Derivatization via Allyl Groups:

The two allyl groups are amenable to a host of well-established alkene transformations. These include:

Epoxidation: Reaction with peroxy acids like m-CPBA would yield the corresponding mono- or bis-epoxides, which are valuable intermediates for further nucleophilic ring-opening.

Dihydroxylation: Treatment with osmium tetroxide or under Sharpless asymmetric dihydroxylation conditions could lead to the formation of tetraol derivatives with controlled stereochemistry.

Claisen Rearrangement: As a bis-allyl ether, this compound is a prime candidate for a-sigmatropic rearrangement. While the thermal Claisen rearrangement of 1,4-bis(aryloxy)-2-butynes is well-documented to produce complex heterocyclic systems like benzofuro[3,2-b]benzofurans, the rearrangement of the titular compound would be expected to yield a diketone intermediate.

Metathesis: Both ring-closing metathesis (if the allyl groups are brought into proximity by a template) and cross-metathesis with other alkenes are conceivable, offering pathways to macrocycles and more complex side chains, respectively.

Derivatization via the Alkyne Core:

The internal alkyne can undergo a variety of addition and coupling reactions:

Hydrogenation: Partial hydrogenation using catalysts like Lindlar's catalyst would stereoselectively produce the corresponding (Z)-alkene, 1,4-Bis(allyloxy)-cis-2-butene. Complete hydrogenation would yield the saturated diether, 1,4-bis(allyloxy)butane (B73442).

Hydration: Acid-catalyzed hydration would lead to the formation of a ketone.

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in reactions such as the Diels-Alder or Huisgen cycloaddition (after conversion to a terminal alkyne derivative), providing access to various cyclic and heterocyclic scaffolds.

Organometallic Additions: Reactions with organometallic reagents can be used to introduce a wide array of substituents to the alkyne.

The following table outlines some potential novel derivatives of this compound and the synthetic strategies that could be employed for their preparation.

Derivative NamePotential Synthetic StrategyTarget Functional Groups
2,2'-((But-2-yne-1,4-diyl)bis(oxy))bis(oxirane)Epoxidation with m-CPBAAllyl groups
(2R,3R,2'R,3'R)-2,2'-((But-2-yne-1,4-diyl)bis(oxy))bis(propane-1,2,3-triol)Sharpless Asymmetric DihydroxylationAllyl groups
(Z)-1,4-Bis(allyloxy)but-2-enePartial Hydrogenation (e.g., Lindlar's catalyst)Alkyne
1,4-Bis(allyloxy)butaneComplete Hydrogenation (e.g., H₂/Pd-C)Alkyne
2,9-Diallyldeca-5-yne-2,9-dioneThermal Claisen RearrangementAllyl groups

Strategies for Regioselective and Stereoselective Functionalization

A key challenge and opportunity in the chemistry of this compound lies in achieving selective functionalization.

Regioselectivity:

Mono-functionalization vs. Bis-functionalization: Achieving selective mono-derivatization of one of the two identical allyl groups is a significant synthetic challenge. This can often be accomplished by using a stoichiometric amount of the reagent at low temperatures and stopping the reaction at a partial conversion. Chromatographic separation of the resulting mixture of starting material, mono-adduct, and di-adduct is then necessary.

Alkyne vs. Allyl Reactivity: The relative reactivity of the alkyne and allyl groups depends on the specific reaction conditions. For instance, in catalytic hydrogenation, the alkyne is generally more reactive than the alkenes. Conversely, in electrophilic additions like epoxidation, the electron-rich allyl double bonds are more susceptible to attack than the alkyne. This inherent difference in reactivity can be exploited for selective transformations.

Stereoselectivity:

Diastereoselectivity in Allyl Group Reactions: For reactions such as dihydroxylation or epoxidation, the formation of stereocenters on the allyl side chains can lead to diastereomeric products. Substrate-controlled diastereoselectivity may be influenced by the existing structure, while reagent-controlled methods, such as the Sharpless asymmetric dihydroxylation or epoxidation, offer powerful tools for achieving high levels of stereocontrol.

Stereoselectivity in Alkyne Reactions: The stereochemical outcome of alkyne functionalization is highly dependent on the reaction mechanism. For example, as mentioned, catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, leading exclusively to the Z-alkene. In contrast, dissolving metal reduction (e.g., Na/NH₃) would produce the E-alkene.

Retrosynthetic Analysis for the Synthesis of Complex Molecular Architectures

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. lookchem.com this compound can be a valuable C₁₀ building block in retrosynthesis due to its symmetry and the orthogonal reactivity of its functional groups.

Consider a hypothetical complex target molecule, such as a polyfunctionalized macrocycle. The retrosynthetic approach might identify this compound as a key precursor.

Hypothetical Retrosynthetic Analysis:

Target Molecule: A 14-membered macrocyclic diether with multiple hydroxyl groups.

Key Disconnection: A ring-closing metathesis (RCM) reaction could be identified as the key macrocyclization step. This disconnection would break the macrocycle at two double bonds, leading to a linear precursor with terminal alkene functionalities.

Intermediate Precursor: This linear precursor could be envisioned as arising from the modification of the alkyne in a precursor derived from this compound. For example, a partial hydrogenation to the Z-alkene followed by dihydroxylation of the allyl groups would install the necessary stereochemistry and functionality.

Synthon: The analysis simplifies the complex macrocycle back to a linear, symmetrical precursor. The core C₄ unit with two flanking allyl ether groups points directly to this compound as the logical starting synthon. This strategy leverages the inherent symmetry of the starting material to simplify the synthesis of a complex target.

This example illustrates how the unique structure of this compound can be strategically employed in the design of efficient synthetic routes to complex molecules.

Application as Synthetic Intermediates in Advanced Organic Synthesis

The trifunctional nature of this compound makes it a versatile synthetic intermediate for constructing a variety of advanced molecular structures.

Building Block for Polyfunctional Molecules: The ability to selectively functionalize the alkyne and the two allyl groups in a stepwise manner allows for the introduction of a wide range of chemical functionalities. This makes it an ideal starting material for the synthesis of polyols, amino alcohols, and other densely functionalized acyclic molecules. These compounds can be important precursors for natural product synthesis and medicinal chemistry.

Precursor to Heterocycles: The alkyne and ether functionalities can be utilized in cyclization reactions to form various heterocyclic systems. For example, intramolecular hydroalkoxylation or hydroamination (after converting the ether to an appropriate amine) could lead to the formation of furan (B31954) or pyrrole (B145914) derivatives. Furthermore, cycloaddition reactions involving the alkyne core can be used to construct a wide array of five- and six-membered rings.

Monomer in Polymer Science: The presence of two polymerizable allyl groups and a modifiable alkyne core suggests potential applications in materials science. It could be used as a cross-linking agent in polymerization reactions, imparting specific physical properties to the resulting polymer. Additionally, polymerization through methods such as acyclic diene metathesis (ADMET) could lead to the formation of unsaturated polymers with regularly spaced ether and alkyne functionalities, which could be further modified post-polymerization.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Bis Allyloxy 2 Butyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1,4-Bis(allyloxy)-2-butyne in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic connectivity and chemical environment can be assembled. uobasrah.edu.iq

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their local chemical environments. For this compound, the spectrum is expected to show distinct signals for the different protons in the allyl and butyne groups.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer signals than the total number of carbons (10) are expected. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative oxygen atoms. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to tetramethylsilane (B1202638) (TMS). Data are estimated based on typical values for similar functional groups. organicchemistrydata.orgorganicchemistrydata.org

GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Butyne-CH₂-O-~4.2~58
Butyne-C≡C----~82
Allyl-O-CH₂-CH=~4.0~71
Allyl-CH=CH₂~5.9 (m)~134
Allyl=CH₂~5.2-5.4 (m)~118

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the allyl group: the O-CH₂ protons would couple to the -CH= proton, which in turn would couple to the terminal =CH₂ protons. No correlation would be expected between the butynyl -CH₂- protons and the allyl protons, as they are separated by an oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal around 58 ppm would show a cross-peak with the proton signal around 4.2 ppm, confirming their assignment to the butynyl -CH₂-O- group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net It is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the preferred spatial arrangement of the allyl groups relative to the butyne backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₁₀H₁₄O₂, giving it a monoisotopic mass of approximately 166.0994 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. miamioh.edu The presence of the allyl group would likely lead to a prominent fragment from the loss of an allyl radical (C₃H₅•, mass 41), resulting in a peak at m/z 125. The tropylium (B1234903) ion is a common rearrangement fragment in molecules with benzylic systems, but a similar resonance-stabilized cation could arise here. youtube.com

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/zIdentityFragmentation Pathway
166[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
125[M - C₃H₅]⁺Loss of an allyl radical
97[M - C₃H₅O]⁺Cleavage of the allyl ether group
57[C₃H₅O]⁺Allyloxy cation
41[C₃H₅]⁺Allyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the key functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq

The key diagnostic absorptions would be those corresponding to the C-O-C ether linkage, the C=C double bond, and the C≡C triple bond. Due to the symmetrical nature of the internal alkyne in this compound, the C≡C stretching vibration is expected to be very weak or potentially absent in the IR spectrum. vaia.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
=C-H stretchAlkene3080 - 3010Medium
C-H stretchAlkane (sp³)2950 - 2850Medium-Strong
C≡C stretchInternal Alkyne2260 - 2100Weak or Absent
C=C stretchAlkene1680 - 1640Medium
C-O-C stretchEther1150 - 1085Strong
=C-H bendAlkene1000 - 650Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. researchgate.net This technique can yield accurate bond lengths, bond angles, and conformational details in the solid state.

While a crystal structure for a nickel(II) complex containing an allyloxy moiety has been reported, there is currently no publicly available crystal structure for this compound itself. nih.govresearchgate.net If suitable crystals could be grown, X-ray diffraction analysis would reveal:

The precise bond lengths of the C-O, C=C, and C≡C bonds.

The bond angles around the sp², sp³, and sp hybridized carbons, as well as the C-O-C ether angle.

The torsional angles, which define the three-dimensional conformation of the molecule, including the orientation of the allyl groups relative to the central butyne chain.

This information is invaluable for understanding intermolecular interactions in the solid state and can complement computational and other spectroscopic data.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample. wikipedia.org This quantitative method is used to verify the empirical formula of a newly synthesized compound and to assess its purity. libretexts.org For this compound (C₁₀H₁₄O₂), the theoretical elemental composition can be calculated from its molecular weight (166.22 g/mol ).

Table 4: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass in Formula ( g/mol )Mass Percent (%)
CarbonC12.01110120.1172.29%
HydrogenH1.0081414.1128.49%
OxygenO15.999231.99819.25%

Experimental results from a combustion analysis that closely match these calculated percentages would provide strong evidence for the compound's identity and high purity.

Chromatographic Methods for Separation and Quantification (GC-MS, HPLC)

The separation, identification, and quantification of this compound and its derivatives are crucial for monitoring reaction progress, assessing purity, and in metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. While specific literature on the chromatographic analysis of this compound is not extensively available, methods can be inferred from the analysis of structurally similar compounds, such as those containing ether linkages, alkyne groups, and allylic functionalities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

Separation and Detection: For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable. The oven temperature program would be optimized to ensure good resolution from potential impurities or byproducts. The relatively non-polar nature of the ether linkages and the hydrocarbon backbone suggests that the compound would elute at a moderate retention time.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. Characteristic fragmentation patterns would likely involve cleavage of the C-O and C-C bonds adjacent to the ether and alkyne functionalities, providing valuable structural confirmation.

Derivatization: In some cases, derivatization may be employed to enhance the volatility or improve the chromatographic behavior of related compounds, although it is generally not necessary for a compound with the volatility of this compound itself. For derivatives of this compound that contain reactive functional groups (e.g., hydroxyl groups from subsequent reactions), silylation is a common derivatization technique to increase thermal stability and improve peak shape in GC analysis.

Illustrative GC-MS Parameters for Analogous Ether Compounds

The following table presents typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar ether compounds.

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC-MS. For this compound and its derivatives, both normal-phase and reversed-phase HPLC could be utilized.

Reversed-Phase HPLC: This is the most common mode of HPLC. For this compound, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any related, more non-polar derivatives. Detection can be achieved using a UV detector, as the double bonds in the allyl groups exhibit some UV absorbance, typically at lower wavelengths (around 200-210 nm). For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS).

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate). This can be particularly useful for separating isomers or closely related compounds with differing polarities.

Quantification: For quantitative analysis using either GC-MS or HPLC, a calibration curve is constructed using standards of known concentration. An internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample, is often added to improve the accuracy and precision of the quantification.

Illustrative HPLC Parameters for Separation of Related Butyne Derivatives

The following table outlines potential HPLC conditions for the analysis of this compound, based on methods for separating butyne derivatives.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Theoretical and Computational Investigations of 1,4 Bis Allyloxy 2 Butyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 1,4-Bis(allyloxy)-2-butyne. These calculations can provide a wealth of information about its electronic structure, which in turn governs its reactivity.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Other predictable parameters include the ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index. These values would allow for a quantitative prediction of how this compound might behave in chemical reactions. While specific data for this compound is absent, studies on related functionalized alkynes and ethers consistently utilize these computational approaches to rationalize experimental observations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes, as specific experimental or computational data for this compound is not available in the reviewed literature.

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Relates to electron-donating ability
LUMO Energy(Value in eV)Relates to electron-accepting ability
HOMO-LUMO Gap(Value in eV)Indicator of chemical reactivity and stability
Ionization Potential(Value in eV)Energy required to remove an electron
Electron Affinity(Value in eV)Energy released upon gaining an electron
Electronegativity (χ)(Value)Tendency to attract electrons
Chemical Hardness (η)(Value)Resistance to change in electron distribution
Electrophilicity Index (ω)(Value)Propensity to act as an electrophile

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions and for mapping out the associated energy landscapes. For a molecule like this compound, with its multiple reactive sites (the alkyne and two allyl groups), several reaction pathways could be envisaged.

One of the most anticipated reactions for this compound is the Claisen rearrangement, a unizin.orgunizin.org-sigmatropic rearrangement common for allyl ethers. nih.govresearchgate.net A computational study of this reaction would involve locating the transition state structure and calculating the activation energy. This would provide insight into the temperatures required for the reaction to occur and the feasibility of the rearrangement. DFT calculations on the Claisen rearrangement of meta-allyloxy aryl ketones have shown how electronic and steric effects can influence the regioselectivity of the reaction. nih.gov

Another potential reaction is polymerization, which could proceed via the alkyne or the allyl groups. Computational modeling could help to determine the most likely polymerization mechanism, be it radical, cationic, or anionic, by comparing the activation barriers for the initiation and propagation steps of each pathway. Studies on 1-butene (B85601) polymerization have utilized DFT to understand the impact of regioirregular insertions on the reaction kinetics. frontiersin.org

While no specific computational studies on the reaction mechanisms of this compound have been published, Table 2 illustrates the type of data that would be generated from such an investigation for a hypothetical reaction.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound This table is for illustrative purposes only.

Reaction CoordinateRelative Energy (kcal/mol)Structural Description
Reactants0.0This compound + Reagent
Transition State 1(Value)Structure of the first transition state
Intermediate(Value)Structure of the reaction intermediate
Transition State 2(Value)Structure of the second transition state
Products(Value)Structure of the final products

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with each other. For this compound, MD simulations could reveal the preferred conformations of the allyloxy side chains and the rotational freedom around the various single bonds.

The intermolecular forces at play are primarily van der Waals interactions (specifically, London dispersion forces) and potentially weak dipole-dipole interactions arising from the ether oxygen atoms. unizin.orgopenochem.org Alkynes themselves are generally considered nonpolar. openochem.orglibretexts.org MD simulations can quantify the strength of these interactions and predict bulk properties such as density and heat of vaporization.

The primary intermolecular forces in alkynes are London dispersion forces, and their boiling points tend to be slightly higher than those of corresponding alkanes and alkenes due to their linear shape, which allows for better molecular packing. openochem.org The presence of ether linkages in this compound would introduce some polarity and the potential for hydrogen bonding if protic solvents or other hydrogen bond donors are present. Accurate calculation of intermolecular interaction energies is computationally demanding but crucial for understanding noncovalent interactions. researchgate.net

A detailed analysis of the conformational landscape and intermolecular interactions of this compound from MD simulations has not been reported.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

By combining the insights from quantum chemical calculations and reaction modeling, it is possible to establish structure-reactivity relationships and predict the selectivity of reactions involving this compound. For example, by calculating the partial atomic charges and Fukui functions, one could predict which atoms are most susceptible to nucleophilic or electrophilic attack.

This would be particularly useful in predicting the regioselectivity of addition reactions to the alkyne, or the chemoselectivity of reactions in the presence of other functional groups. For instance, in a reaction with an electrophile, would it preferentially add to the alkyne or one of the allyl double bonds? Computational models can answer such questions by comparing the activation energies for the different pathways.

The regioselectivity of the Claisen rearrangement is a classic example where computational chemistry can be highly predictive. nih.gov For this compound, a double Claisen rearrangement is conceivable, and computational modeling could predict whether the rearrangements would occur simultaneously or stepwise, and what the stereochemical outcome would be. A study on the o-Claisen rearrangement of bis-(allyloxy)polycyclic aromatics found the reaction to be regiospecific, consistent with molecular orbital calculations. researchgate.net

Without specific computational data, any discussion of the structure-reactivity relationships for this compound remains speculative. Future computational studies are needed to provide a solid, quantitative understanding of its chemical behavior.

Future Research Directions and Emerging Applications of 1,4 Bis Allyloxy 2 Butyne

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of ethers, such as 1,4-Bis(allyloxy)-2-butyne, often relies on the Williamson ether synthesis, a method that can generate significant salt waste and may require harsh reaction conditions. francis-press.com The development of greener synthetic alternatives is a critical area of future research.

One promising approach is the application of Phase-Transfer Catalysis (PTC) . PTC can facilitate the reaction between the sodium salt of 2-butyne-1,4-diol (B31916) and allyl chloride in a biphasic system, potentially reducing the need for harsh solvents and improving reaction efficiency. mdpi.comacsgcipr.orgcrdeepjournal.org This method offers a more environmentally benign route by enabling the use of milder reaction conditions and minimizing waste generation. acsgcipr.org

Furthermore, research into catalytic reductive etherification presents another sustainable pathway. This method could potentially utilize 2-butyne-1,4-diol and a suitable allyl source, avoiding the use of stoichiometric bases and the formation of salt byproducts. researchgate.net The development of recyclable heterogeneous catalysts for such transformations is a key goal, aiming to further enhance the sustainability of the process. mdpi.com

The principles of atom economy , which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding framework for developing these new synthetic protocols. The ideal synthesis would involve a direct catalytic addition of allyl alcohol to 2-butyne-1,4-diol, with water being the only byproduct.

Design of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound from 2-butyne-1,4-diol and an allyl source necessitates the development of highly efficient and selective catalysts. While traditional methods may suffer from side reactions, next-generation catalytic systems are being explored to overcome these limitations.

Organocatalysis offers a metal-free alternative for the allylation of alcohols, which could be adapted for the synthesis of this compound. Research in this area could lead to the development of catalysts that are less toxic and more environmentally friendly than their metal-based counterparts.

For metal-catalyzed approaches, the focus is on designing catalysts with enhanced selectivity to minimize the formation of byproducts. For instance, in the context of the precursor, 2-butyne-1,4-diol, significant research has been conducted on its selective hydrogenation to 2-butene-1,4-diol using various catalysts, demonstrating the potential for fine-tuning catalytic systems for reactions involving this structural motif. nih.gov

Future research will likely focus on:

Bifunctional catalysts: Catalysts that can activate both the alcohol and the allyl source could lead to more efficient and selective reactions.

Nanocatalysts: The unique properties of nanoparticles can lead to enhanced catalytic activity and selectivity.

The table below summarizes potential catalytic systems for the synthesis of this compound and related etherifications.

Catalyst TypePotential AdvantagesResearch Focus
Phase-Transfer CatalystsMilder reaction conditions, reduced solvent use, improved yields. mdpi.comacsgcipr.orgScreening of catalyst efficiency and optimization of reaction parameters.
OrganocatalystsMetal-free, lower toxicity.Design of new catalysts for the selective allylation of diols.
Heterogeneous CatalystsRecyclability, ease of separation. mdpi.comDevelopment of robust and highly selective solid catalysts.
NanocatalystsHigh surface area, enhanced reactivity.Synthesis of well-defined nanocatalysts for etherification reactions.

Innovation in Polymer Science and Advanced Materials Engineering Based on this compound

The presence of two reactive allyl groups and a central alkyne moiety makes this compound a highly valuable monomer and crosslinking agent in polymer science. Its unique structure allows for the creation of polymers with tailored properties and functionalities.

One of the key areas of innovation lies in its use in thiol-ene "click" chemistry . wikipedia.orgnih.gov The allyl groups of this compound can readily react with thiols in the presence of a radical initiator or UV light to form crosslinked polymer networks. wikipedia.orgillinois.edu This process is highly efficient, often proceeds under mild conditions, and is tolerant to a wide range of functional groups, making it a "click" reaction. wikipedia.org This chemistry is particularly useful for the synthesis of:

Hydrogels: The crosslinking of hydrophilic polymers with this compound can lead to the formation of hydrogels with potential applications in drug delivery and tissue engineering. cellulosechemtechnol.roresearchgate.net

Elastomers and Thermosets: By controlling the crosslinking density, a range of materials from soft elastomers to rigid thermosets can be prepared. masterorganicchemistry.com

The alkyne group in the backbone of the resulting polymers provides a site for further functionalization through "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the introduction of various functionalities.

Furthermore, the incorporation of this compound into polymer architectures can lead to materials with advanced properties, such as:

Improved thermal and mechanical stability. masterorganicchemistry.com

Stimuli-responsive behavior.

Self-healing capabilities.

The following table highlights the potential applications of this compound in polymer science.

ApplicationPolymerization/Crosslinking MethodPotential Properties and Advantages
HydrogelsThiol-ene polymerizationBiocompatibility, tunable swelling behavior, potential for drug delivery. cellulosechemtechnol.roresearchgate.net
Coatings and AdhesivesThiol-ene polymerization, free-radical polymerizationGood adhesion, chemical resistance, tunable mechanical properties. masterorganicchemistry.com
Advanced CompositesAs a crosslinker for various polymer matricesEnhanced strength, stiffness, and thermal stability.
Functional MaterialsPost-polymerization modification via the alkyne groupIntroduction of specific functionalities for sensing, catalysis, or biomedical applications.

Integration into Complex Total Synthesis Strategies for Natural Products and Bioactive Molecules

The rigid, linear structure of the butyne unit combined with the reactive allyl functionalities makes this compound a valuable building block in the total synthesis of complex natural products and bioactive molecules. Its unique geometry can serve as a scaffold to control the spatial arrangement of functional groups.

A key reaction that can be exploited is the Diels-Alder reaction , a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The alkyne in this compound can act as a dienophile, reacting with a conjugated diene to construct complex cyclic systems with high stereocontrol. pnas.org This strategy can be particularly useful in the synthesis of polycyclic natural products. nih.gov

Furthermore, the allyl groups can be readily transformed into a variety of other functional groups, providing synthetic flexibility. For example, they can be oxidized to epoxides or diols, or undergo metathesis reactions to form new carbon-carbon bonds. This versatility allows for the elaboration of the initial scaffold into more complex molecular architectures.

The integration of this compound into total synthesis can offer several advantages:

Stereochemical control: The rigid alkyne backbone can influence the stereochemical outcome of subsequent reactions.

Convergent synthesis: It can be used as a central building block to which other fragments are attached, leading to more efficient synthetic routes.

Access to diverse molecular architectures: The combination of the alkyne and allyl functionalities allows for a wide range of chemical transformations.

Exploration of Bio-Inspired Chemical Research Utilizing the Compound's Unique Architecture

The field of bio-inspired materials seeks to mimic the remarkable properties of natural materials. nih.gov The unique architecture of this compound provides opportunities for the design and synthesis of novel bio-inspired polymers and materials.

One exciting area of exploration is the development of self-healing materials . illinois.edu The reversible nature of certain chemical bonds can be exploited to create polymers that can repair themselves after damage. The crosslinked networks formed from this compound, particularly through reversible Diels-Alder reactions involving the alkyne core, could be designed to exhibit self-healing properties. illinois.edu

Moreover, the ability to create well-defined polymer networks using this compound as a crosslinker can be used to mimic the hierarchical structures found in biological materials, such as the extracellular matrix. nih.gov This could lead to the development of advanced biomaterials for tissue engineering and regenerative medicine. nih.gov

The unique combination of a rigid alkyne core and flexible allyloxy side chains could also be used to create materials with interesting surface properties, potentially mimicking the self-cleaning surfaces found in nature.

Future research in this area will likely focus on:

Designing polymer networks with dynamic bonds based on the this compound scaffold for self-healing applications.

Creating biomimetic hydrogels with controlled mechanical properties and biocompatibility.

Exploring the self-assembly of polymers derived from this compound to create ordered nanostructures.

Q & A

Basic: What are the key synthetic routes for 1,4-Bis(allyloxy)-2-butyne, and how is purity assessed?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution, where the triple bond in 2-butyne reacts with allyl bromide under basic conditions. Key steps include:

  • Reagent Selection: Use allyl bromide and a strong base (e.g., NaH) in anhydrous THF to minimize side reactions.
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediate byproducts.
  • Purity Verification:
    • GC-MS: Confirm molecular weight and detect impurities.
    • NMR Spectroscopy: Analyze 1^1H and 13^13C spectra to verify allyloxy group integration and triple bond absence of protonation.
  • Crystallization: Purify using hexane/ethyl acetate gradients to remove unreacted starting materials .

Advanced: How do phase transfer catalysts (PTCs) optimize the epoxidation of this compound?

Methodological Answer:
Epoxidation using hydrogen peroxide (H2_2O2_2) under PTC conditions requires careful optimization:

  • Catalyst Selection: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance interfacial reactivity.

  • Variables Affecting Yield:

    VariableOptimal RangeImpact on Product
    H2_2O2_2:Substrate Ratio2:1 to 3:1Higher ratios favor diepoxide
    Temperature50–60°CBalances reaction rate and H2_2O2_2 decomposition
    Catalyst Loading5–10 mol%Maximizes conversion without emulsion formation
  • Mechanistic Insight: PTCs shuttle WO42_4^{2-}/PO43_4^{3-} catalysts into the organic phase, accelerating epoxide formation. Competing pathways (monoepoxide vs. diepoxide) depend on steric hindrance from the triple bond .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identify C≡C stretch (~2100–2260 cm1^{-1}) and allyl ether C-O-C (~1100 cm1^{-1}).
  • NMR Analysis:
    • 1^1H NMR: Allyl protons appear as doublets of doublets (δ 4.5–5.5 ppm); triple bond absence of protons simplifies spectra.
    • 13^13C NMR: Triple bond carbons resonate at δ 70–90 ppm.
  • X-ray Crystallography: Resolve crystal packing effects (e.g., ’s alkoxybenzene analogs) to confirm stereoelectronic effects .

Advanced: How do structural modifications in allyloxy compounds influence cross-coupling reactivity?

Methodological Answer:

  • Triple Bond Effects: The sp-hybridized carbons in this compound enable Sonogashira coupling but may require Pd/Cu catalysts. Compare reactivity with saturated analogs (e.g., 1,4-Bis(allyloxy)butane).
  • Steric vs. Electronic Factors:
    • Steric Hindrance: Bulky allyl groups reduce coupling efficiency (e.g., Suzuki-Miyaura reactions).
    • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance oxidative addition (see ’s nitrophenoxy derivatives).
  • Case Study: In , diepoxide yield drops with increased steric bulk, suggesting triple bond rigidity limits catalyst access .

Advanced: How can researchers resolve contradictions in reported reaction yields for allyloxy compound derivatization?

Methodological Answer:

  • Variable Identification: Re-examine:
    • Catalyst Purity: Trace metals in Na2_2WO4_4·2H2_2O ( ) may alter redox cycles.
    • Solvent Polarity: Use logP calculations to optimize phase transfer efficiency (e.g., dichloroethane vs. toluene).
  • Reproducibility Protocol:
    • Standardize H2_2O2_2 concentration via iodometric titration.
    • Pre-dry solvents to <50 ppm H2_2O.
    • Control agitation speed to stabilize interfacial contact.
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate critical factors from literature datasets .

Basic: What are the applications of this compound in polymer science?

Methodological Answer:

  • Cross-Linking Agent: The triple bond undergoes click chemistry (e.g., azide-alkyne cycloaddition) to form rigid polymer networks.
  • Epoxide Precursors: Post-epoxidation ( ) yields diepoxides for thermosetting resins.
  • Case Study: Analogous bis(allyloxy) compounds () form photo-curable coatings; adjust UV initiators (e.g., Irgacure 651) for curing kinetics .

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